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molecular formula C7H11N3S B8379754 3-(Methyl(thiazol-2-yl)amino)azetidine

3-(Methyl(thiazol-2-yl)amino)azetidine

Cat. No. B8379754
M. Wt: 169.25 g/mol
InChI Key: KYMRZPYLFRBVOS-UHFFFAOYSA-N
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Patent
US07871999B2

Procedure details

A solution of 166 mg (0.62 mmol) of 1-Boc-3-(methyl(thiazol-2-yl)amino)azetidine in DCM (5 ml) was combined with 2.5 ml of TFA and stirred for 3 h at RT. The mixture was then evaporated under a vacuum. The residue was redissolved with water and washed with ether. The aqueous phase was adjusted to pH 11 with a 20% strength aq. NaOH soln. and saturated with common salt. The mixture was then extracted with chloroform and the organic phase was dried over MgSO4 and filtered. After removal of the solvents under a vacuum, 102 mg (0.60 mmol, 97%) of 3-(methyl(thiazol-2-yl)amino)azetidine were obtained.
Name
1-Boc-3-(methyl(thiazol-2-yl)amino)azetidine
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:11][CH:10]([N:12]([CH3:18])[C:13]2[S:14][CH:15]=[CH:16][N:17]=2)[CH2:9]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:18][N:12]([C:13]1[S:14][CH:15]=[CH:16][N:17]=1)[CH:10]1[CH2:9][NH:8][CH2:11]1

Inputs

Step One
Name
1-Boc-3-(methyl(thiazol-2-yl)amino)azetidine
Quantity
166 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)N(C=1SC=CN1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated under a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved with water
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvents under a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1CNC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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